molecular formula C16H11ClF6N4O2S2 B2862753 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-({[4-(trifluoromethoxy)phenyl]carbamothioyl}amino)acetamide CAS No. 1024174-13-7

2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-({[4-(trifluoromethoxy)phenyl]carbamothioyl}amino)acetamide

Cat. No.: B2862753
CAS No.: 1024174-13-7
M. Wt: 504.85
InChI Key: HFWFKMCRXQIKOS-UHFFFAOYSA-N
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Description

The compound 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-({[4-(trifluoromethoxy)phenyl]carbamothioyl}amino)acetamide is a heterocyclic acetamide derivative featuring a pyridine core substituted with chloro and trifluoromethyl groups at positions 3 and 5, respectively. A sulfanyl (-S-) linker connects the pyridine moiety to an acetamide backbone, which is further functionalized with a carbamothioylamino group attached to a 4-(trifluoromethoxy)phenyl ring. This structural complexity confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to halogenated and sulfur-containing motifs .

Properties

IUPAC Name

1-[[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]amino]-3-[4-(trifluoromethoxy)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClF6N4O2S2/c17-11-5-8(15(18,19)20)6-24-13(11)31-7-12(28)26-27-14(30)25-9-1-3-10(4-2-9)29-16(21,22)23/h1-6H,7H2,(H,26,28)(H2,25,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFWFKMCRXQIKOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=S)NNC(=O)CSC2=C(C=C(C=N2)C(F)(F)F)Cl)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClF6N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-({[4-(trifluoromethoxy)phenyl]carbamothioyl}amino)acetamide typically involves multiple steps. One common approach is to start with the preparation of the key intermediate, 3-Chloro-5-(trifluoromethyl)pyridine. This intermediate can be synthesized through the chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring .

The next step involves the introduction of the sulfanylacetyl group to the pyridine intermediate. This can be achieved through a nucleophilic substitution reaction using appropriate reagents and conditions. Finally, the thiourea moiety is introduced through a reaction with 4-(trifluoromethoxy)phenyl isothiocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-({[4-(trifluoromethoxy)phenyl]carbamothioyl}amino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro and trifluoromethyl groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-({[4-(trifluoromethoxy)phenyl]carbamothioyl}amino)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-({[4-(trifluoromethoxy)phenyl]carbamothioyl}amino)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the trifluoromethyl and thiourea groups can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Pyridine Ring

Compound I-1 : 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
  • Key Differences: The phenyl ring substituent is 2-(trifluoromethyl) instead of 4-(trifluoromethoxy). Lacks the carbamothioylamino group present in the target compound.
  • The carbamothioylamino group (-NH-CS-NH-) in the target compound may enhance hydrogen-bonding interactions with biological targets, increasing binding affinity .
N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[[5-(4-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
  • Key Differences: Replaces the carbamothioylamino group with a 1,2,4-triazole ring substituted with a 4-fluorophenyl group.
  • Fluorine substitution on the phenyl ring alters lipophilicity (logP) compared to the trifluoromethoxy group in the target compound .

Modifications in the Acetamide Backbone

2-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indol-3-yl}-N-[(phenylcarbamothioyl)amino]acetamide
  • Key Differences :
    • Incorporates an indole ring fused to the pyridine, replacing the sulfanyl-acetamide linkage.
  • The absence of a sulfanyl linker may alter conformational flexibility compared to the target compound.

Heterocyclic Sulfanyl Group Variations

2-{[4-amino-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide
  • Key Differences: Features a 4-amino-1,2,4-triazole ring instead of the pyridine-carbamothioylamino system.
  • Impact: The amino group on the triazole enhances hydrogen-bond donor capacity, which could improve target engagement in polar environments. The chloro-methylphenyl group increases steric bulk compared to the trifluoromethoxy phenyl group in the target compound .

NMR and MS/MS Profiling

  • NMR Analysis :
    • Regions of chemical shift divergence (e.g., positions 29–36 and 39–44 in analogous compounds) suggest conserved structural motifs in the pyridine and acetamide regions, with variations localized to substituent groups .
  • MS/MS Molecular Networking :
    • Compounds sharing acetamide backbones and sulfanyl linkages cluster together, indicating conserved fragmentation patterns. The target compound’s trifluoromethoxy group may yield unique fragment ions (e.g., m/z 133 for CF3O-) .

Tabulated Comparison of Key Properties

Compound Name Pyridine Substituents Phenyl Ring Substituents Key Functional Groups Molecular Weight (g/mol)
Target Compound 3-Cl, 5-CF3 4-OCF3, carbamothioylamino Sulfanyl, acetamide ~525 (estimated)
Compound I-1 3-Cl, 5-CF3 2-CF3 Sulfanyl, acetamide 443.78
N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[[5-(4-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide 3-Cl, 5-CF3 4-F (on triazole) Triazole, sulfanyl 457.84
2-{[4-amino-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide - 4-Cl, 2-CH3 Triazole, amino 376.85

Biological Activity

The compound 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-({[4-(trifluoromethoxy)phenyl]carbamothioyl}amino)acetamide is a complex organic molecule with potential pharmacological applications. Its structure suggests possible interactions with various biological targets, making it a candidate for further research in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C16H14ClF3N2O2SC_{16}H_{14}ClF_3N_2O_2S, with a molar mass of 439.21 g/mol. The structural components include:

  • A pyridine ring substituted with a trifluoromethyl group and a chlorine atom .
  • A sulfanyl group linking to an acetamide moiety.
  • A trifluoromethoxy phenyl group that may influence its biological activity.
PropertyValue
Molecular FormulaC₁₆H₁₄ClF₃N₂O₂S
Molar Mass439.21 g/mol
CAS Number321430-90-4

Biological Activity

Research has indicated that compounds with similar structural motifs exhibit diverse biological activities, including:

  • Antimicrobial properties : Compounds featuring pyridine and thioamide groups have been shown to possess antibacterial and antifungal activities.
  • Anticancer effects : Certain derivatives have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The presence of the sulfanyl group may facilitate interactions with enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The trifluoromethoxy group could enhance binding affinity to specific receptors, influencing signaling pathways involved in cell growth and apoptosis.
  • Ion Channel Interaction : Similar compounds have shown effects on ion channels, which could contribute to their therapeutic effects in pain management and neurological disorders.

Case Studies

  • Antimicrobial Activity : A study evaluating the antimicrobial efficacy of thioamide derivatives found that compounds with similar structures exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential for development as new antibiotics .
  • Anticancer Studies : Research on pyridine-based compounds has revealed their ability to induce apoptosis in various cancer cell lines. For instance, derivatives targeting the TRPV1 channel have shown promise in reducing tumor growth in preclinical models .
  • Neuroprotective Effects : Investigations into the neuroprotective properties of related compounds indicated that they could modulate calcium currents, providing a basis for their potential use in treating neurological disorders such as epilepsy .

ADME-Tox Properties

The assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) is crucial for evaluating the drug-likeness of new compounds:

  • Absorption : Compounds similar to this one have shown favorable permeability across biological membranes.
  • Metabolism : Studies suggest low metabolic instability, indicating potential for prolonged action within biological systems.
  • Toxicity : Preliminary evaluations indicate low neurotoxicity and minimal hepatotoxic effects, making it a safer candidate for further development .

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